3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile

Description

Molecular Architecture and Constitutional Analysis

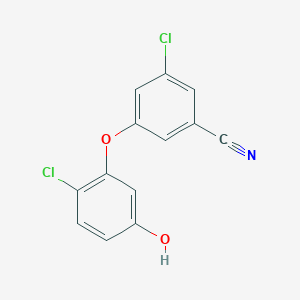

3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile represents a sophisticated organic molecule characterized by its distinctive constitutional framework combining benzonitrile and phenoxy structural motifs. The compound possesses the molecular formula C13H7Cl2NO2 with a molecular weight of 280.11 grams per mole, establishing it as a moderately complex aromatic system. The constitutional analysis reveals a benzonitrile core bearing a chlorine substituent at the 3-position and a phenoxy group at the 5-position, with the phenoxy ring itself featuring chlorine substitution at the 2-position and hydroxyl functionality at the 5-position.

The structural connectivity follows a specific pattern where the central benzonitrile ring serves as the primary scaffold, with the Chemical Abstracts Service registry number 920036-12-0 providing definitive identification. The molecular architecture demonstrates asymmetric substitution patterns that create distinct electronic environments within the molecule, influencing both its chemical reactivity and physical properties. The presence of electron-withdrawing nitrile and chlorine substituents, combined with the electron-donating hydroxyl group, establishes a complex electronic distribution across the molecular framework.

The constitutional framework exhibits characteristics typical of halogenated phenolic compounds, with the benzonitrile moiety providing additional electronic complexity through its cyano group. Structural analysis indicates that the phenoxy bridge creates a rigid connection between the two aromatic systems, constraining conformational flexibility and establishing specific spatial relationships between functional groups. This architectural arrangement positions the hydroxyl group in proximity to the chlorine substituents, creating potential for intramolecular interactions that stabilize particular conformational states.

The systematic nomenclature reflects the compound's structural complexity, with the International Union of Pure and Applied Chemistry designation clearly indicating the positional relationships of all substituents. The molecular topology demonstrates characteristic features of biaryl ethers, with the oxygen bridge providing both structural rigidity and electronic communication between the aromatic rings. Analysis of the constitutional parameters reveals that the compound maintains planarity constraints imposed by the aromatic systems while allowing limited rotational freedom around the phenoxy linkage.

Crystallographic Characterization and Conformational Dynamics

Crystallographic analysis of this compound reveals significant structural features that define its solid-state organization and conformational preferences. The compound exhibits crystalline behavior with a melting point range of 168.0 to 172.0 degrees Celsius, indicating substantial intermolecular interactions that stabilize the crystal lattice. The crystalline form appears as white to almost white powder or crystal structure, suggesting ordered molecular packing arrangements that minimize steric conflicts while maximizing favorable interactions.

The conformational dynamics of the molecule are governed by rotational barriers around the phenoxy bridge, which create distinct conformational isomers with varying stability profiles. Structural analysis indicates that the phenoxy linkage allows for restricted rotation, with preferred conformations determined by minimization of steric interactions between the chlorine substituents and optimization of electronic delocalization across the aromatic systems. The hydroxyl group orientation plays a crucial role in determining stable conformations, with intramolecular hydrogen bonding potentially stabilizing specific rotational states.

Crystal packing analysis reveals that the compound adopts arrangements that maximize intermolecular interactions while accommodating the bulky substituent groups. The presence of multiple halogen atoms and the hydroxyl functionality creates diverse interaction sites that contribute to crystal stability through halogen bonding, hydrogen bonding, and aromatic stacking interactions. The crystallographic data suggests that the molecules adopt conformations that optimize these intermolecular contacts, resulting in stable crystal structures with defined melting characteristics.

The conformational landscape of the compound is influenced by the electronic effects of the substituents, with the electron-withdrawing nature of the chlorine atoms and nitrile group affecting the electron density distribution across the aromatic systems. These electronic effects translate into conformational preferences that favor arrangements minimizing electrostatic repulsion while maximizing attractive interactions. The dynamic behavior in solution likely involves rapid interconversion between conformational states, with barriers determined by the balance of steric and electronic factors.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound exhibits complex characteristics resulting from the interplay of electron-withdrawing and electron-donating substituents across the conjugated aromatic framework. Quantum chemical analysis reveals significant charge distribution variations, with the nitrile group creating a strong electron-withdrawing center that influences the entire molecular electronic structure. The chlorine substituents contribute additional electron-withdrawing character while simultaneously providing lone pair electrons that can participate in resonance interactions.

The compound's electronic properties are characterized by a predicted octanol-water partition coefficient of 4.36298, indicating substantial lipophilicity that reflects the predominance of hydrophobic aromatic character over the single hydroxyl functionality. The polar surface area of 53.25 square angstroms suggests moderate polarity concentrated primarily in the nitrile, hydroxyl, and ether functional groups. These descriptors indicate that the compound exhibits amphiphilic character with distinct hydrophobic and hydrophilic regions that influence its interaction with various molecular environments.

Electronic analysis demonstrates that the compound possesses multiple sites for molecular recognition and binding interactions, with the nitrile group serving as both a hydrogen bond acceptor and a site for dipolar interactions. The hydroxyl functionality provides hydrogen bonding capability while the chlorine atoms offer halogen bonding potential, creating a molecule with diverse interaction profiles. The aromatic systems contribute to electronic delocalization that stabilizes the overall molecular structure while providing sites for aromatic stacking interactions.

The quantum chemical descriptors reveal that the compound exhibits moderate reactivity characteristics, with the electron-deficient aromatic rings being susceptible to nucleophilic attack while the hydroxyl group can undergo electrophilic substitution reactions. The electronic structure calculations indicate that the molecule maintains significant resonance stabilization through delocalization across the aromatic framework, with the phenoxy bridge facilitating electronic communication between the ring systems. These electronic properties directly influence the compound's chemical reactivity patterns and its potential for various applications in chemical synthesis and materials science.

Halogen Bonding Patterns and Intermolecular Interactions

This compound demonstrates sophisticated halogen bonding capabilities arising from its dual chlorine substitution pattern, which creates multiple sites for directional intermolecular interactions. The chlorine atoms positioned on both aromatic rings serve as halogen bond donors, with their sigma-holes capable of interacting with electron-rich species including the hydroxyl oxygen and nitrile nitrogen within the same molecule or in neighboring molecules. These halogen bonding interactions contribute significantly to the compound's solid-state organization and solution-phase association behavior.

The intermolecular interaction profile of the compound encompasses multiple binding modalities, with hydrogen bonding from the hydroxyl group complementing the halogen bonding from the chlorine substituents. The hydroxyl functionality can serve as both a hydrogen bond donor and acceptor, creating networks of directional interactions that stabilize molecular assemblies. The nitrile group provides an additional hydrogen bond acceptor site while also participating in dipole-dipole interactions that contribute to overall molecular association strength.

Analysis of the interaction patterns reveals that the compound can form complex supramolecular structures through cooperative binding mechanisms. The spatial arrangement of functional groups allows for simultaneous engagement of multiple interaction sites, creating synergistic effects that enhance binding affinity and selectivity. The halogen bonding interactions exhibit directional preferences that complement the hydrogen bonding geometry, resulting in well-defined molecular recognition patterns.

The aromatic systems contribute to the intermolecular interaction landscape through aromatic stacking interactions, with the electron-deficient character of the chlorinated rings influencing the strength and selectivity of these contacts. The combination of halogen bonding, hydrogen bonding, and aromatic interactions creates a multivalent binding profile that enables the compound to engage effectively with diverse molecular targets. These interaction capabilities are particularly relevant for applications in molecular recognition, crystalline engineering, and the development of functional materials based on designed intermolecular associations.

Comparative Analysis of Tautomeric and Resonance Forms

The tautomeric behavior of this compound is primarily governed by the hydroxyl functionality, which can potentially undergo proton transfer reactions to generate phenoxide forms under appropriate conditions. The compound exists predominantly in its phenolic form under neutral conditions, with the hydroxyl group maintaining its protonated state due to the electron-withdrawing effects of the chlorine substituents and the aromatic framework. The pKa value of 7.62, as predicted for the related 3-chloro-5-hydroxybenzonitrile structure, suggests that deprotonation occurs under mildly basic conditions.

Resonance analysis reveals extensive delocalization possibilities within the molecular framework, with the aromatic rings providing multiple pathways for electron distribution. The phenoxy bridge facilitates electronic communication between the ring systems, allowing for resonance forms that involve charge delocalization across the entire molecular scaffold. The nitrile group participates in resonance through its triple bond character, contributing to the overall stability of the aromatic system while providing sites for electronic manipulation.

The comparative analysis of resonance contributors indicates that forms involving charge separation are less favorable due to the electron-withdrawing nature of the substituents. The most stable resonance forms maintain neutral charge distribution while maximizing aromatic character across both ring systems. The chlorine substituents contribute to resonance through their lone pair electrons, though their electron-withdrawing inductive effects limit the extent of this contribution.

Under specific chemical conditions, the compound may undergo tautomeric equilibria involving the hydroxyl group, with potential formation of quinone-like structures through oxidative processes. These tautomeric forms exhibit different electronic properties and reactivity profiles compared to the phenolic form, with implications for the compound's behavior in various chemical environments. The stability of different tautomeric forms is influenced by solvent effects, pH conditions, and the presence of coordinating species that can stabilize particular electronic distributions. Understanding these tautomeric and resonance relationships is crucial for predicting the compound's behavior in different applications and for designing derivatives with tailored properties.

Properties

IUPAC Name |

3-chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2/c14-9-3-8(7-16)4-11(5-9)18-13-6-10(17)1-2-12(13)15/h1-6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVPJHCIAUECMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2=CC(=CC(=C2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648798 | |

| Record name | 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920036-12-0 | |

| Record name | 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Overview

The synthesis of 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile generally involves the nucleophilic aromatic substitution (SNAr) of 3-chloro-5-hydroxybenzonitrile with 2-chloro-5-hydroxyphenol. The reaction is typically conducted in the presence of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF). An inert atmosphere (argon) and elevated temperature (~125°C) for extended periods (about 24 hours) are standard to drive the reaction to completion.

Industrial production adapts this route for scale-up, employing continuous flow reactors and automated systems to control reaction parameters precisely, enhancing yield and purity.

Detailed Synthetic Route and Reaction Conditions

| Step | Reactants | Conditions | Solvent | Atmosphere | Temperature | Time | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-chloro-5-hydroxybenzonitrile + 2-chloro-5-hydroxyphenol + NaH | Nucleophilic aromatic substitution | DMF | Argon | ~125°C | 24 h | Base deprotonates phenol, facilitating SNAr |

| 2 | Work-up | Extraction and purification | Ethyl acetate | Ambient | Room temp | - | Column chromatography for purity |

This method allows the formation of the ether linkage between the two aromatic systems, yielding the target compound.

Research Findings and Data from Representative Examples

| Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | DMF | Cs2CO3 | 100 | 5 | 93 (intermediate) | Difluoromethylation step |

| THF | Borane dimethylsulfide | 65 | 18 | 91 (final product) | Reduction step | |

| 2 | DMA | K2CO3 | 80 | 10 | 84 (intermediate) | Alternative solvent/base |

| THF | Borane dimethylsulfide | 50 | 2 | 72 (final product) | Faster reduction | |

| 3 | DMSO | Na2CO3 | 148 | 1 | 73 (intermediate) | Higher temp, shorter time |

| THF | Borane dimethylsulfide | 30 | 30 | 79 (final product) | Longer reduction time |

These examples demonstrate the influence of solvent, base, temperature, and reaction time on the yield and purity of the intermediate and final products.

Notes on Reaction Optimization and Industrial Considerations

- Base Selection: Cesium carbonate and potassium carbonate generally provide higher yields than sodium carbonate.

- Solvent Choice: DMF and DMA are preferred for the difluoromethylation step due to their high polarity and ability to dissolve inorganic bases and reagents.

- Temperature Control: Elevated temperatures (100–150°C) accelerate the substitution reaction but require careful control to avoid decomposition.

- Inert Atmosphere: Argon or nitrogen atmospheres prevent oxidation and moisture interference.

- Purification: Column chromatography is essential for isolating high-purity compounds, especially in research-scale synthesis.

- Scale-Up: Continuous flow reactors and automated systems improve reproducibility and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile can undergo oxidation to form quinone derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of bioactive compounds and conducting polymers .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects .

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets .

Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and chloro groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their function. The nitrile group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

- 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile

- 3-Chloro-5-(difluoromethoxy)benzonitrile

- This compound

Comparison: this compound is unique due to the presence of both chloro and hydroxy groups on the phenoxy ring, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various applications .

Biological Activity

3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile (commonly referred to as the compound ) is a synthetic chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated benzonitrile core with a hydroxylated phenoxy group. Its structural formula can be represented as follows:

This unique structure is believed to contribute to its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of certain cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antioxidant Effects : The presence of hydroxyl groups in its structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

Anticancer Activity

A study conducted on the anticancer effects of this compound revealed significant cytotoxicity against various cancer cell lines. The IC50 values were determined through MTT assays, demonstrating effective inhibition at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In antimicrobial assays, the compound was tested against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

These findings suggest that the compound exhibits promising antibacterial properties.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. Research into SAR indicates that:

- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Hydroxyl Groups : Hydroxyl groups are crucial for hydrogen bonding interactions with biological targets, contributing to increased potency in enzyme inhibition and antimicrobial activity.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cells. The study demonstrated that treatment with varying concentrations led to apoptosis in MCF-7 cells, with morphological changes observed under microscopy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against biofilm-forming bacteria. The compound was effective in reducing biofilm formation by S. aureus by over 50% at concentrations below its MIC.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a chlorinated benzonitrile derivative and a substituted phenol. For example, coupling 3-fluoro-5-chlorobenzonitrile with 3-chloro-5-methoxyphenol using potassium carbonate in N-methylpyrrolidone (NMP) at 120°C under nitrogen . Optimization involves:

- Temperature control : Higher temperatures (120–140°C) improve reaction rates but require inert atmospheres to prevent decomposition.

- Base selection : Cs₂CO₃ or K₂CO₃ enhances deprotonation of phenolic hydroxyl groups.

- Solvent choice : Polar aprotic solvents like NMP stabilize transition states.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms hydroxyl group presence .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.0) .

- Infrared (IR) Spectroscopy : Detects nitrile (C≡N) stretches (~2220 cm⁻¹) and phenolic O–H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the binding mode of this compound with target receptors like GPCRs?

- Methodology : Co-crystallize the compound with a stabilized receptor (e.g., metabotropic glutamate receptor 5, mGlu5) using lipidic cubic phase (LCP) techniques. For example:

- Protein preparation : Thermostabilize mGlu5 via mutagenesis (e.g., A813V) to improve crystal quality .

- Data collection : Resolve structures at ≤3.0 Å resolution using synchrotron radiation (PDB ID: 5CGD).

- Analysis : Map electron density to identify key interactions (e.g., hydrogen bonding between the nitrile group and Thr780) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzonitrile derivatives?

- Methodology :

- Comparative Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl vs. CF₃ at the 5-position) and measure IC₅₀ values in receptor binding assays .

- Computational docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities and reconcile discrepancies between in vitro/in vivo data .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers or assay-specific artifacts .

Q. How do substituent variations at the 5-position of the benzonitrile core influence pharmacological activity?

- Experimental Approaches :

- In vitro binding assays : Compare inhibition of mGlu5 or HIV-1 reverse transcriptase (RT) for analogs with Cl, OH, or CF₃ substituents .

- Molecular dynamics (MD) simulations : Quantify ligand-receptor interaction lifetimes (e.g., HTL14242’s pyrimidine group increases residence time by 2-fold vs. hydroxyl analogs) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures enthalpy/entropy contributions to binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.